![molecular formula C23H14F6 B12612309 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne CAS No. 650605-26-8](/img/structure/B12612309.png)
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups. This compound is notable for its unique structural features, which include a propyne backbone substituted with diphenyl and 3,5-bis(trifluoromethyl)phenyl groups. These structural elements confer distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne typically involves multi-step organic reactions. One common approach is the coupling of diphenylacetylene with 3,5-bis(trifluoromethyl)phenyl halides under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Methoxy-substituted derivatives.
科学的研究の応用
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism. The presence of trifluoromethyl groups enhances its ability to interact with hydrophobic pockets in proteins, increasing its efficacy as a modulator of biological activity.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1-propyne: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)phenylacetylene: Contains the trifluoromethyl groups but lacks the diphenyl substitution, leading to variations in its applications and reactivity.
Uniqueness
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is unique due to the combination of diphenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
650605-26-8 |
|---|---|
分子式 |
C23H14F6 |
分子量 |
404.3 g/mol |
IUPAC名 |
1-(1,3-diphenylprop-2-ynyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H14F6/c24-22(25,26)19-13-18(14-20(15-19)23(27,28)29)21(17-9-5-2-6-10-17)12-11-16-7-3-1-4-8-16/h1-10,13-15,21H |
InChIキー |
KXMQBHGZYZMBKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


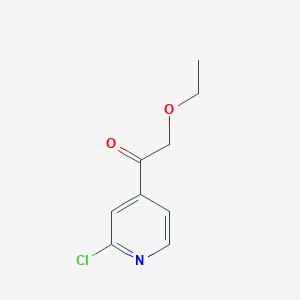
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
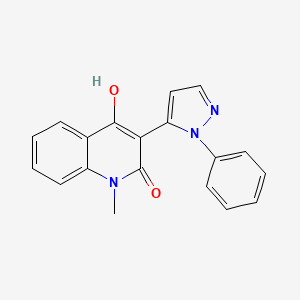
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
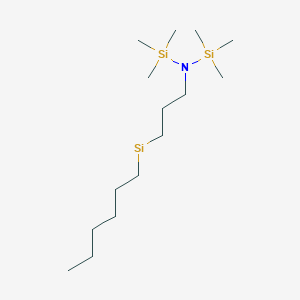
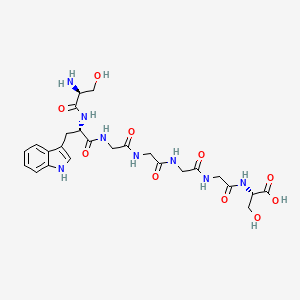

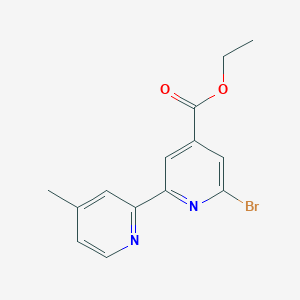
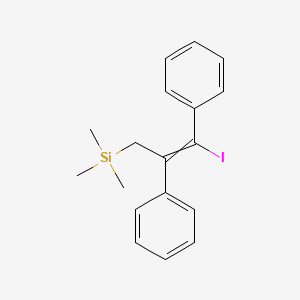
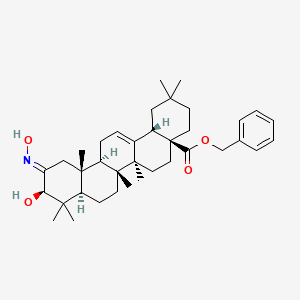
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
